molecular formula C27H46O B14637809 Cholestan-1-one CAS No. 55700-37-3

Cholestan-1-one

Cat. No.: B14637809
CAS No.: 55700-37-3
M. Wt: 386.7 g/mol
InChI Key: YZAKUXKVXMKKGC-LQJGYYSOSA-N
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Description

Cholestan-1-one is a synthetic steroid derivative based on the cholestane skeleton, a saturated tetracyclic compound biosynthetically derived from triterpenoids . As a high-purity organic intermediate, it is employed in synthetic chemistry for the construction of more complex steroid molecules and for research applications in chemical and biological studies . Compounds of the cholestane class are of significant research interest in the study of steroid biosynthesis and metabolism . They also serve as important biomarkers in geochemistry, where their presence and stereochemistry in environmental samples can provide insights into historical biological activity . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, treatment, or management of human diseases or medical conditions . This product is not for human or veterinary diagnostic use or personal consumption.

Properties

CAS No.

55700-37-3

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)22-14-15-23-21-13-12-20-10-7-11-25(28)27(20,5)24(21)16-17-26(22,23)4/h18-24H,6-17H2,1-5H3/t19-,20?,21+,22-,23+,24+,26-,27+/m1/s1

InChI Key

YZAKUXKVXMKKGC-LQJGYYSOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(=O)CCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(=O)CCC4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestan-1-one can be synthesized through several methods. One common approach involves the oxidation of cholestane derivatives. For example, cholestan-3-one can be prepared by the oxidation of cholestane using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the reduction of cholest-1-en-3-one using zinc and hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholestan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Chlorine gas, acid catalysts.

Major Products Formed

Comparison with Similar Compounds

Key Observations :

  • The iso-octyl side chain in this compound distinguishes it from carbomethoxy-containing analogs like methyl-1-oxo-Sß-etianate, influencing mass spectral fragmentation patterns .
  • 19-hydroxy-Cholestan-1-one introduces polarity via the hydroxyl group, altering solubility and chromatographic behavior compared to the parent compound .

Mass Spectrometric Behavior

This compound exhibits unique fragmentation pathways due to its C1-keto group. In mass spectrometry, cleavage adjacent to the carbonyl group results in the loss of rings C, D, and part of B, producing characteristic peaks at lower mass ranges (e.g., m/z 124–150) . In contrast, 11-ketosteroids retain more of the steroid nucleus during fragmentation, leading to higher mass peaks. Methyl-1-oxo-Sß-etianate shows similar ring B fission but with distinct side-chain-derived ions due to its carbomethoxy group .

Stereochemical Outcomes in Reduction Reactions

Reduction of this compound demonstrates reagent-dependent stereoselectivity:

  • Sodium/alcohol : Yields cholestan-1β-ol (equatorial hydroxyl group, 64–91% predominance) .
  • Lithium aluminium hydride (LiAlH4) : Produces cholestan-1α-ol (axial hydroxyl group, >50% predominance) .

Comparatively, 17a-oxo-D-homosteroids reduced with sodium borohydride yield equatorial hydroxyl groups (94% predominance), aligning with this compound’s Na/alcohol reduction trend . This highlights the influence of steric hindrance and reagent choice on stereochemical outcomes.

Reactivity in Nucleophilic Additions

This compound participates in nucleophilic additions typical of 2,2,3-trisubstituted cyclohexanones. Its rigid structure favors axial attack in some cases, contrasting with more flexible analogs. For example, LiAlH4 reduction proceeds via axial approach due to the steric shielding of the equatorial face by the steroid nucleus .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Cholestan-1-one’s structural purity, and how should they be documented to ensure reproducibility?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural validation. For MS, compare fragmentation patterns with reference databases (e.g., EPA/NIH spectral data ). Document experimental parameters (e.g., solvent, temperature, instrument settings) in the "Materials and Methods" section, adhering to reproducibility standards . Include raw spectral data in supplementary materials to enable peer validation .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Identify critical variables (e.g., reaction temperature, catalyst concentration) and incorporate controls (e.g., blank reactions, reference compounds) to isolate specific effects . Use a stepwise documentation approach:

Reagents : Specify purity levels and suppliers.

Procedure : Detail time-resolved steps (e.g., reflux duration, purification methods).

Validation : Cross-check yields and intermediates via chromatographic techniques (TLC/HPLC).
Follow journal guidelines for limiting main-text experimental details to five compounds, with extended protocols in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretations of this compound derivatives?

  • Methodological Answer : Apply a systematic contradiction analysis:

  • Replication : Repeat experiments under identical conditions to confirm data consistency .
  • Alternative Interpretations : Compare spectral predictions from computational tools (e.g., DFT simulations) with empirical data .
  • Peer Review : Present conflicting data in the "Results" section with a neutral tone, then evaluate hypotheses (e.g., stereochemical anomalies, solvent effects) in the "Discussion" .
    • Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What methodologies are effective for studying the stereochemical effects of this compound in biological systems?

  • Methodological Answer : Combine experimental and computational approaches:

Experimental : Use X-ray crystallography for absolute configuration determination. For in vitro assays, employ enantiomerically pure samples to isolate stereochemical impacts .

Computational : Perform molecular docking studies to predict binding affinities with protein targets. Document force fields and software parameters to enable replication .

Data Integration : Correlate stereochemical data with biological activity using multivariate analysis, reporting p-values and confidence intervals .

Q. How should researchers handle large datasets from this compound structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Data Curation : Organize datasets into machine-readable formats (e.g., CSV, SDF) with metadata (e.g., assay conditions, error margins) .
  • Supplementary Materials : Deposit raw data in repositories (e.g., Zenodo) and cite DOIs in the main text. Use tables to summarize key trends (e.g., IC50 values, substituent effects) .
  • Ethical Considerations : Address data anonymization and reproducibility in the "Author Declarations" section .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound mechanistic studies?

  • Methodological Answer : Use the PICO framework to structure research questions:

  • Population : Target biological systems (e.g., enzymes, cell lines).
  • Intervention : this compound derivatives or modified reaction conditions.
  • Comparison : Controls (e.g., parent compound, solvent-only groups).
  • Outcome : Quantitative metrics (e.g., inhibition rates, thermodynamic parameters).
    Pair this with FINER criteria to ensure feasibility and novelty .

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